![molecular formula C15H15NO2 B14732827 2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline] CAS No. 10454-05-4](/img/structure/B14732827.png)
2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction often requires the use of catalysts to facilitate the formation of the spiro linkage. For instance, palladium-catalyzed reactions have been employed to achieve the desired spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, often using reagents like sodium borohydride.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the spiro compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated spiro compounds .
Applications De Recherche Scientifique
2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[1,3-dioxolane-2,1’-naphthalene]
- Spiro[1,3-dioxolane-2,3’-indolin]-2’-one
- Samidorphan Isoquinoline Dioxolane
Uniqueness
2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] stands out due to its unique spiro linkage and the specific arrangement of its rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
10454-05-4 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,1'-2,6-dihydrobenzo[b]quinolizine] |
InChI |
InChI=1S/C15H15NO2/c1-2-5-13-11-16-7-3-6-15(17-8-9-18-15)14(16)10-12(13)4-1/h1-5,7,10H,6,8-9,11H2 |
Clé InChI |
BTRUSQKJKCUBFE-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC=CN3C2=CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


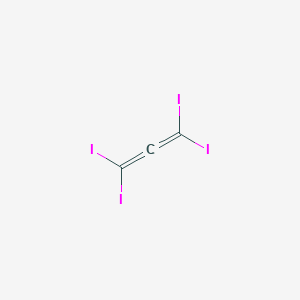
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
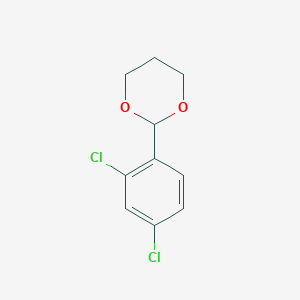


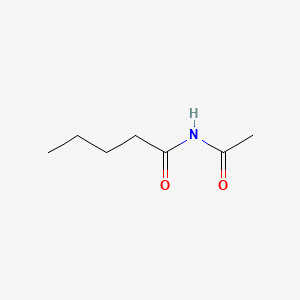
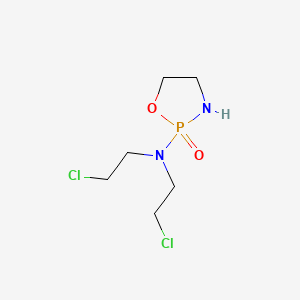

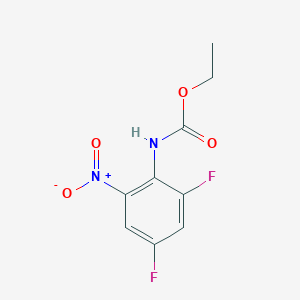
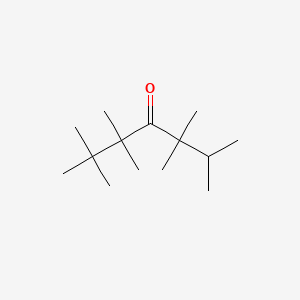
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)

